molecular formula C16H26OSi2 B12626690 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one CAS No. 920984-25-4

5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one

Cat. No.: B12626690
CAS No.: 920984-25-4
M. Wt: 290.55 g/mol
InChI Key: VNFCZBKYDRVUNT-UHFFFAOYSA-N
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Description

5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one is a unique organosilicon compound characterized by the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one typically involves the reaction of appropriate silyl reagents with a suitable pentenone precursor. One common method involves the use of dimethyl(phenyl)silyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride or sodium borohydride.

    Substitution: The silyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens, organometallic reagents, often in the presence of catalysts.

Major Products Formed

    Oxidation: Silanols, siloxanes.

    Reduction: Corresponding alcohols or hydrocarbons.

    Substitution: Various substituted silyl derivatives.

Scientific Research Applications

5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic transformations.

    Biology: Potential use in the development of silicon-based biomolecules and probes for biological studies.

    Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one involves its interaction with various molecular targets. The silyl groups can participate in the formation of stable silicon-oxygen or silicon-carbon bonds, influencing the reactivity and stability of the compound. The pathways involved include nucleophilic substitution, addition, and elimination reactions, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one is unique due to the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups, which confer specific reactivity and stability. This dual silyl substitution makes it a versatile reagent in organic synthesis and materials science.

Properties

CAS No.

920984-25-4

Molecular Formula

C16H26OSi2

Molecular Weight

290.55 g/mol

IUPAC Name

5-[dimethyl(phenyl)silyl]-5-trimethylsilylpent-3-en-2-one

InChI

InChI=1S/C16H26OSi2/c1-14(17)12-13-16(18(2,3)4)19(5,6)15-10-8-7-9-11-15/h7-13,16H,1-6H3

InChI Key

VNFCZBKYDRVUNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC([Si](C)(C)C)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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